![molecular formula C24H24N4O4S B295839 3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295839.png)
3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid is not fully understood, but research has suggested that it works by inhibiting various enzymes and signaling pathways involved in cancer cell growth and survival. The compound has also shown potential as an anti-inflammatory and antioxidant agent.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and survival. The compound has also demonstrated anti-inflammatory and antioxidant effects, which may have potential applications in other diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid in lab experiments is its potential as an anti-cancer agent. However, the complex structure of the compound and the potential hazards associated with its synthesis and handling may limit its use in certain experiments. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects.
Future Directions
There are many future directions for research on 3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid. One potential direction is to explore its potential as an anti-cancer agent further. Additionally, research could focus on understanding the compound's mechanism of action and potential side effects. Other future directions could include investigating the compound's potential applications in other diseases, exploring its use in combination with other drugs, and developing more efficient and safer synthesis methods.
Conclusion:
In conclusion, this compound is a complex chemical compound with potential applications in various scientific research fields. Its unique structure and potential as an anti-cancer agent have generated significant interest from the scientific community. Further research is needed to fully understand the compound's mechanism of action, potential side effects, and future applications.
Synthesis Methods
The synthesis of 3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid involves the reaction of various chemicals and reagents in a specific order. The detailed synthesis method is beyond the scope of this paper, but it is important to note that the synthesis process requires expertise and caution due to the compound's complex structure and potential hazards.
Scientific Research Applications
The unique structure of 3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid makes it a promising candidate for various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry, where it has shown potential as an anti-cancer agent. Studies have demonstrated that the compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential drug candidate for cancer treatment.
Properties
Molecular Formula |
C24H24N4O4S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
3-[5-[(Z)-(2-heptyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C24H24N4O4S/c1-2-3-4-5-6-10-20-27-28-21(25)18(22(29)26-24(28)33-20)14-17-11-12-19(32-17)15-8-7-9-16(13-15)23(30)31/h7-9,11-14,25H,2-6,10H2,1H3,(H,30,31)/b18-14-,25-21? |
InChI Key |
RNBLHNGMCCTUFB-OCTOJFLBSA-N |
Isomeric SMILES |
CCCCCCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/C(=O)N=C2S1 |
SMILES |
CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)C(=O)N=C2S1 |
Canonical SMILES |
CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)C(=O)N=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.